3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Catalytic Applications
Oxidative Cross-Coupling Reactions : Benzenesulfonamides have been utilized in catalytic reactions, such as oxidative cross-coupling. For instance, N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters in the presence of a palladium-copper catalyst system under air, producing derivatives with potential applications in synthetic chemistry (Miura et al., 1998).
Pharmaceutical Research
Anticancer and Antiviral Agents : Derivatives of benzenesulfonamide have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For example, certain celecoxib derivatives have shown promising biological activities, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).
Photodynamic Therapy
Photosensitizers for Cancer Treatment : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Enzyme Inhibition
Carbonic Anhydrase Inhibitors : Several benzenesulfonamide derivatives have been synthesized and shown to be effective inhibitors of carbonic anhydrase isozymes, with applications in lowering intraocular pressure in glaucoma treatment and potential therapeutic uses in other conditions (Casini et al., 2002).
Material Science
UV Protection and Antimicrobial Finishing of Textiles : Benzenesulfonamide derivatives have been applied in the dyeing of cotton fabrics, conferring UV protection and antimicrobial properties, showcasing their utility in material science and textile engineering (Mohamed et al., 2020).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been found to interact with a range of targets, including voltage-gated sodium channels .
Mode of Action
Other thiophene-based compounds, such as suprofen and articaine, are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers, respectively . This suggests that “3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Thiophene-based compounds have been reported to influence a variety of pathways, leading to diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Result of Action
Given the wide range of therapeutic properties exhibited by thiophene-based compounds, it can be inferred that the compound might have significant biological effects .
Future Directions
Properties
IUPAC Name |
3-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S3/c1-12-4-2-5-14(10-12)24(20,21)18-11-13-7-8-16(23-13)17(19)15-6-3-9-22-15/h2-10,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGJDWYVTKYIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.